tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate
Description
Properties
Molecular Formula |
C11H11ClF3NO2 |
|---|---|
Molecular Weight |
281.66 g/mol |
IUPAC Name |
tert-butyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)6-5-16-8(12)4-7(6)11(13,14)15/h4-5H,1-3H3 |
InChI Key |
TYDZYQOVUCHVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under controlled temperatures and atmospheres .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Utilized in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted nicotinates, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, including nucleophilic substitutions and coupling reactions.
- Reagent in Organic Synthesis : The compound is utilized as a reagent in various organic synthesis protocols, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Biology
- Enzyme Inhibition Studies : Due to its structural similarity to biologically active nicotinic acid derivatives, this compound is used in studies involving enzyme inhibition and receptor binding. It has shown potential in modulating the activity of certain enzymes, which is critical for understanding metabolic pathways.
- Pharmacological Research : Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Its efficacy against specific bacterial strains has been documented, indicating its potential as an antimicrobial agent.
Medicine
- Therapeutic Applications : Research is ongoing into the compound’s potential therapeutic uses, particularly in anti-inflammatory and anticancer treatments. Its ability to interact with biological targets makes it a candidate for drug development.
- Case Studies : Notable case studies have demonstrated its effectiveness in reducing lipofuscin accumulation in retinal cells, which is associated with age-related macular degeneration. These findings highlight its relevance in ophthalmological research.
Data Table: Summary of Applications
| Application Area | Specific Use | Example Studies |
|---|---|---|
| Chemistry | Synthesis of complex molecules | Used as an intermediate in organic synthesis |
| Biology | Enzyme inhibition | Studies on enzyme kinetics and metabolic pathways |
| Medicine | Antimicrobial properties | Demonstrated efficacy against bacterial strains |
| Therapeutics | Potential anti-inflammatory effects | Research on reducing lipofuscin accumulation |
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The chloro substituent may also play a role in the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate, as identified by similarity analysis (based on molecular descriptors and functional group alignment):
Key Comparative Insights
Functional Group Impact: The trifluoromethyl group in the target compound confers greater electronegativity and lipophilicity compared to carbamate-containing analogs (e.g., 171178-34-0) .
Synthetic Utility :
- The tert-butyl ester in the target compound offers superior stability under basic conditions compared to carbamates (e.g., 116026-93-8), which may hydrolyze more readily .
- The absence of a formyl group (vs. 116026-93-8) simplifies purification steps, as aldehydes often require stabilization.
However, the trifluoromethyl group in the target compound may enhance target affinity due to fluorine’s van der Waals interactions .
Biological Activity
tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 6-chloro-4-(trifluoromethyl)nicotinic acid with tert-butyl alcohol in the presence of a dehydrating agent. The resulting compound features a trifluoromethyl group, which significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity, leading to modulation of enzymatic activities and cellular pathways.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs have shown significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have been reported to exhibit potent antibacterial effects against various pathogens.
- Anticancer Properties : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies suggest that it can inhibit the growth of certain cancer cells, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit specific enzymes linked to disease processes. For example, studies have shown that compounds with trifluoromethyl substitutions can act as effective inhibitors of protein kinases involved in cancer progression.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against bacteria | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Inhibition of protein kinases |
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various nicotinates, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Activity
Research involving human cancer cell lines revealed that this compound induced apoptosis in breast and lung cancer cells. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicative of apoptotic cell death. The compound's IC50 values were comparable to established chemotherapeutics, suggesting its potential utility in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
